molecular formula C13H14I3NO4 B14675320 Succinanilic acid, 3'-methoxy-N-methyl-2',4',6'-triiodo-, methyl ester CAS No. 37938-81-1

Succinanilic acid, 3'-methoxy-N-methyl-2',4',6'-triiodo-, methyl ester

Cat. No.: B14675320
CAS No.: 37938-81-1
M. Wt: 628.97 g/mol
InChI Key: GSQOXUFZCJWJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is a complex organic compound characterized by the presence of multiple iodine atoms, a methoxy group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester typically involves multiple steps, including iodination, esterification, and methylation reactions. The process begins with the iodination of aniline derivatives, followed by the introduction of the methoxy group and the formation of the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of the ester group to an alcohol.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy and methyl ester groups also contribute to the compound’s overall chemical behavior and interactions.

Comparison with Similar Compounds

Similar Compounds

    Iodoanilines: Compounds with similar iodine content and aromatic structure.

    Methoxybenzoates: Compounds with methoxy and ester functional groups.

    Triiodophenols: Compounds with three iodine atoms and a phenolic structure.

Uniqueness

Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is unique due to the combination of its functional groups and the specific arrangement of iodine atoms

Properties

CAS No.

37938-81-1

Molecular Formula

C13H14I3NO4

Molecular Weight

628.97 g/mol

IUPAC Name

methyl 4-oxo-4-(2,4,6-triiodo-3-methoxy-N-methylanilino)butanoate

InChI

InChI=1S/C13H14I3NO4/c1-17(9(18)4-5-10(19)20-2)12-7(14)6-8(15)13(21-3)11(12)16/h6H,4-5H2,1-3H3

InChI Key

GSQOXUFZCJWJBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.